Home > Products > Screening Compounds P61762 > Cl-Necrostatin-1
Cl-Necrostatin-1 -

Cl-Necrostatin-1

Catalog Number: EVT-10959115
CAS Number:
Molecular Formula: C13H12ClN3OS
Molecular Weight: 293.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cl-Necrostatin-1, also known as 7-chloro-necrostatin-1, is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound is derived from the original necrostatin-1 and has been developed to enhance specificity and efficacy in inhibiting RIPK1-mediated necroptosis, a form of programmed cell death. The discovery of necrostatins has significantly advanced the understanding of RIPK1's role in various pathological conditions.

Source

Cl-Necrostatin-1 was synthesized as part of ongoing research to develop inhibitors targeting the necroptotic pathway, particularly focusing on RIPK1. The initial discovery of necrostatin-1 was reported in 2005, serving as a foundational compound for further modifications and analogs aimed at improving therapeutic potential in various diseases .

Classification

Cl-Necrostatin-1 is classified as a small molecule inhibitor and belongs to the category of kinase inhibitors. It specifically targets serine/threonine kinases, with a focus on RIPK1, which plays a crucial role in mediating cell death and inflammation .

Synthesis Analysis

Methods

The synthesis of Cl-Necrostatin-1 involves several chemical reactions that modify the original necrostatin structure to enhance its potency and selectivity. The synthetic pathway typically includes:

  1. Formation of Thiohydantoin Moiety: This step involves the reaction of appropriate amines with carbonyl compounds to create thiohydantoin derivatives.
  2. Chlorination: The introduction of chlorine at the 7-position on the indole ring enhances the binding affinity for RIPK1.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical details regarding the synthesis include monitoring reactions via thin-layer chromatography (TLC) and confirming structures using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

Cl-Necrostatin-1 features a unique molecular structure characterized by:

  • An indole ring system
  • A thiohydantoin moiety
  • A chlorine substituent at the 7-position

This structure contributes to its ability to bind selectively to RIPK1, stabilizing its inactive conformation and preventing its autophosphorylation.

Data

The molecular formula for Cl-Necrostatin-1 is C₉H₈ClN₃O, with a molecular weight of approximately 213.64 g/mol. Structural analysis through X-ray crystallography has shown that Cl-Necrostatin-1 binds to an allosteric site on RIPK1, distinct from the ATP-binding pocket .

Chemical Reactions Analysis

Reactions

Cl-Necrostatin-1 undergoes specific interactions with RIPK1 that inhibit its kinase activity. The primary reaction involves:

  • Inhibition of Autophosphorylation: Cl-Necrostatin-1 effectively prevents RIPK1 from autophosphorylating on critical serine residues, thus blocking downstream signaling pathways associated with necroptosis.

Technical details include kinetic assays that demonstrate Cl-Necrostatin-1's ability to inhibit RIPK1 activity in vitro with an IC₅₀ value in the nanomolar range, indicating high potency .

Mechanism of Action

Process

The mechanism by which Cl-Necrostatin-1 exerts its effects involves:

  1. Binding to RIPK1: Cl-Necrostatin-1 binds to an allosteric site on RIPK1, stabilizing it in an inactive conformation.
  2. Inhibition of Necroptosis: By preventing autophosphorylation, Cl-Necrostatin-1 inhibits the necroptotic pathway triggered by various stimuli such as tumor necrosis factor-alpha (TNF-α).

Data from cellular assays indicate that Cl-Necrostatin-1 effectively reduces cell death in models where RIPK1 is implicated, demonstrating its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Cl-Necrostatin-1 is typically presented as a solid compound with:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 130 °C
  • Stability: Stable under ambient conditions but should be stored away from light to prevent degradation.

Analytical methods such as HPLC and NMR are used to assess purity and confirm structural integrity .

Applications

Scientific Uses

Cl-Necrostatin-1 has been utilized extensively in research settings for:

  • Studying Necroptosis: It serves as a critical tool for elucidating the role of RIPK1 in necroptotic cell death across various disease models.
  • Therapeutic Potential: Investigations into its use as a therapeutic agent for conditions involving excessive inflammation or cell death, such as neurodegenerative diseases, acute pancreatitis, and ischemic injuries.

Research continues to explore additional analogs and derivatives based on Cl-Necrostatin-1 to enhance efficacy and reduce potential side effects associated with broader kinase inhibition .

Theoretical Foundations of Necroptosis Inhibition

Molecular Mechanisms of Receptor Interacting Protein Kinase 1-Dependent Signaling Pathways

Cl-Necrostatin-1 (7-Chloro-Necrostatin-1) is a selective allosteric inhibitor of Receptor Interacting Protein Kinase 1, a master regulator of necroptosis—a form of programmed necrosis. Receptor Interacting Protein Kinase 1 activation occurs within the tumor necrosis factor receptor 1 signaling complex, where it undergoes ubiquitination by cellular inhibitor of apoptosis proteins 1/2, promoting nuclear factor kappa B activation and cell survival. Upon deubiquitination by cylindromatosis, Receptor Interacting Protein Kinase 1 transitions to a pro-necroptotic state, forming complex IIb (necrosome) with Receptor Interacting Protein Kinase 3 and Mixed Lineage Kinase Domain-Like pseudokinase [1] [4]. Cl-Necrostatin-1 specifically targets the kinase domain of Receptor Interacting Protein Kinase 1, preventing autophosphorylation at serine 161—a critical step for its interaction with Receptor Interacting Protein Kinase 3 [1] [8]. This inhibition disrupts necrosome assembly, thereby blocking downstream phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase and its pore-forming oligomerization at the plasma membrane [1] [7]. Crucially, Cl-Necrostatin-1 does not affect tumor necrosis factor-induced nuclear factor kappa B activation or extrinsic apoptosis, highlighting its specificity for the necroptotic pathway [4] [8].

Structural Basis of Receptor Interacting Protein Kinase 1 Kinase Domain Allosteric Modulation

The kinase domain of Receptor Interacting Protein Kinase 1 contains a unique allosteric pocket adjacent to the adenosine triphosphate-binding site, which is targeted by Cl-Necrostatin-1. Structural studies reveal that this pocket is stabilized by a conserved Asparagine-Leucine-Glycine motif ("Asparagine-Leucine-Glycine-motif"). In the inactive state, this motif adopts an "Asparagine-Leucine-Glycine-out" conformation. Kinase activation requires a transition to the "Asparagine-Leucine-Glycine-in" state, enabling adenosine triphosphate binding and catalytic activity [7]. Cl-Necrostatin-1 binds the allosteric pocket with higher affinity than first-generation necrostatins due to its chloro-substitution at the indole ring, which enhances hydrophobic interactions with leucine 170 of Receptor Interacting Protein Kinase 1 [3] [7]. This binding locks the Asparagine-Leucine-Glycine-motif in the "out" conformation, sterically hindering adenosine triphosphate binding and preventing Receptor Interacting Protein Kinase 1 activation. Hydrogen deuterium exchange-mass spectrometry and molecular dynamics simulations confirm that Cl-Necrostatin-1 induces distinct conformational changes compared to other inhibitors (e.g., Necrostatin-1 stable), altering solvent accessibility in helix αC and the activation loop [7].

Table 1: Structural Characteristics of Receptor Interacting Protein Kinase 1 Inhibitors

InhibitorBinding SiteConformational EffectKey Interactions
Cl-Necrostatin-1Allosteric pocketLocks Asparagine-Leucine-Glycine-motif "out"Hydrophobic: Leu170; H-bond: Glu166
Necrostatin-1 stableAllosteric pocketStabilizes Asparagine-Leucine-Glycine-motif "out"Van der Waals: Met95; H-bond: Leu157
Necrostatin-34Distal C-lobe pocketInduces asymmetric dimer disruptionSalt bridge: Glu114; π-stacking: His110

Evolutionary Conservation of Necroptotic Pathways Across Species

The core necroptotic pathway exhibits remarkable evolutionary conservation, though its complexity increases in vertebrates. In Caenorhabditis elegans, the linker cell death pathway involves Receptor Interacting Protein Kinase homolog 1-dependent necrosis, which lacks Mixed Lineage Kinase Domain-Like pseudokinase but shares morphological features with mammalian necroptosis [4]. Avian models (e.g., chick embryos) display necrotic morphology in developing ciliary ganglia and spinal motor neurons, regulated by Receptor Interacting Protein Kinase-like kinases [4]. Murine studies demonstrate that Receptor Interacting Protein Kinase 1 kinase-dead knock-in or Receptor Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like pseudokinase knockout models lack spontaneous phenotypes, indicating necroptosis is primarily stress-responsive rather than developmental [4] [8]. However, backup necroptotic mechanisms emerge when apoptosis is compromised: caspase-3-deficient mice exhibit necrosis in interdigital webs and spinal motor neurons, achieving similar morphological outcomes as apoptosis [4] [8]. Cross-species analysis reveals:

  • Receptor Interacting Protein Kinase Homology Interaction Motif domains: Present in mammalian Receptor Interacting Protein Kinase 1, Receptor Interacting Protein Kinase 3, and Z-DNA-binding protein 1, but absent in invertebrates.
  • Mixed Lineage Kinase Domain-Like pseudokinase: Vertebrate-specific, with oligomerization capacity conserved in birds and mammals.
  • Compensatory mechanisms: Drosophila use Imd pathway-associated necrosis when caspase-8 is inhibited, independent of Receptor Interacting Protein Kinase kinases [4] [8].This conservation underscores necroptosis as an ancient defense mechanism against pathogens and stress, with Cl-Necrostatin-1 inhibiting necroptosis in human, murine, and avian cells but not in invertebrates lacking the allosteric pocket [1] [4].

Properties

Product Name

Cl-Necrostatin-1

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

InChI

InChI=1S/C13H12ClN3OS/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)

InChI Key

OKOAUGRWEJDVCB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CNC3=C2C=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.